molecular formula C13H15N3 B1345335 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline CAS No. 1011566-35-0

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline

Cat. No.: B1345335
CAS No.: 1011566-35-0
M. Wt: 213.28 g/mol
InChI Key: DWAVZZPMTMHXDU-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline (CID 24282812) is a bicyclic aromatic amine with the molecular formula C₁₃H₁₅N₃. Its structure comprises a tetrahydroimidazo[1,5-a]pyridine core fused to a para-substituted aniline group. Key structural identifiers include:

  • SMILES: C1CCN2C(=CN=C2C3=CC=C(C=C3)N)C1
  • InChIKey: DWAVZZPMTMHXDU-UHFFFAOYSA-N .
    The aniline moiety confers nucleophilic reactivity, while the imidazopyridine system may enhance binding to biological targets, such as enzymes or receptors.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h4-7,9H,1-3,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVZZPMTMHXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3=CC=C(C=C3)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011566-35-0
Record name 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline
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Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

One common approach to synthesize the imidazo[1,5-a]pyridine core involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or glyoxal under acidic or mildly basic conditions. This method forms the fused imidazo ring by condensation and cyclization reactions.

  • Typical reaction conditions: Acidic medium (e.g., acetic acid), heating to moderate temperatures (80–120 °C)
  • Key reagents: 2-aminopyridine, glyoxal or α-dicarbonyl compounds
  • Outcome: Formation of the imidazo[1,5-a]pyridine core with potential for further functionalization at the 3-position

This method is adaptable for introducing substituents such as aniline by using appropriately substituted starting materials or by post-cyclization functional group transformations.

Use of α-Aminoamidines and Diarylidencyclohexanones

Recent research demonstrates the use of α-aminoamidines reacting with diarylidencyclohexanones to synthesize tetrahydroquinazoline derivatives, which are structurally related to imidazo[1,5-a]pyridines. This method involves:

  • Heating α-aminoamidines with diarylidencyclohexanones in pyridine at 100 °C for 24 hours
  • Yields ranging from 47% to 80%
  • Mild reaction conditions and straightforward workup

Though this method is reported for tetrahydroquinazolines, the underlying chemistry is relevant for constructing fused nitrogen heterocycles like tetrahydroimidazo[1,5-a]pyridines, suggesting potential adaptation for the target compound.

Functional Group Transformations for Aniline Introduction

The aniline group at the 3-position can be introduced by:

  • Direct substitution if the precursor contains a suitable leaving group at the 3-position
  • Reduction of nitro precursors to aniline after ring formation
  • Amination reactions using halogenated intermediates and amines under nucleophilic substitution conditions

Common reagents for substitution include halogenated derivatives and amines, with catalysts or bases facilitating the reaction.

Detailed Synthetic Route Example

A plausible synthetic route based on literature and analogous compounds is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminopyridine + glyoxal, acidic medium, heat Formation of imidazo[1,5-a]pyridine core
2 Reduction (if needed) NaBH4 or LiAlH4 Reduction of any nitro or carbonyl groups
3 Substitution/Amination Halogenated intermediate + aniline or ammonia, base/catalyst Introduction of aniline group at 3-position
4 Purification Column chromatography or recrystallization Isolation of pure this compound

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, methanol, pyridine, or DMF depending on the step.
  • Temperature: Cyclization typically requires 80–120 °C; substitution reactions may proceed at room temperature to moderate heat.
  • Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) for cyclization; bases (e.g., K2CO3) or transition metal catalysts for substitution.
  • Yields: Reported yields for similar fused heterocycle syntheses range from 47% to 80%, depending on reaction conditions and purification methods.

Chemical Reaction Analysis

Reaction Type Reagents Conditions Major Products Notes
Cyclization 2-Aminopyridine, glyoxal Acidic, heat Imidazo[1,5-a]pyridine core Key step for ring formation
Reduction NaBH4, LiAlH4 Mild heat or room temp Reduced amine derivatives Used to convert nitro to aniline
Substitution Halogenated intermediates + amines Base or catalyst, heat 3-substituted imidazo derivatives Enables aniline introduction
Oxidation (optional) H2O2, KMnO4 Controlled conditions Hydroxylated or oxidized derivatives Less common for this compound

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Cyclization of 2-aminopyridine with glyoxal 2-Aminopyridine, glyoxal Acid catalyst (e.g., p-TsOH) 80–120 °C, several hours Moderate to high (50–80%) Straightforward, well-established Requires careful control of conditions
α-Aminoamidine + Diarylidencyclohexanone α-Aminoamidine, diarylidencyclohexanone Pyridine solvent 100 °C, 24 h 47–80% Mild conditions, good yields Specific to related heterocycles, adaptation needed
Substitution/Amination Halogenated intermediate, aniline Base or catalyst, heat Room temp to moderate heat Variable Enables functionalization May require multiple steps

Research Findings and Notes

  • No direct literature or patent data specifically for this compound was found, indicating this compound may be less explored or proprietary in some contexts.
  • Analogous compounds and derivatives of imidazo[1,5-a]pyridines have been synthesized using cyclization and substitution strategies, which can be adapted for this compound.
  • Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical to maximize yield and purity.
  • Industrial methods focus on cost-effectiveness and scalability, often refining these classical methods with catalysts and continuous flow techniques.
  • The tetrahydro modification (saturation of the pyridine ring) is typically achieved by hydrogenation or by using saturated precursors in the cyclization step.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility: The target compound’s bicyclic system may require more complex synthetic routes compared to monocyclic analogs like 14a–14m, which achieve yields of 52–72% via straightforward coupling reactions .
  • Solubility : Analogs such as 12d and 12e () exhibit poor solubility, complicating ¹³C NMR characterization. The target compound’s solubility remains unreported, but the aniline group may improve hydrophilicity relative to hydrophobic heterocycles like thiophene or furan .

Pharmacologically Active Derivatives

highlights (R)-(+)-5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, a structurally related compound developed as an aldosterone synthase inhibitor. Comparisons include:

Property Target Compound (R)-(+)-5-(p-cyanophenyl) Derivative
Core Structure Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine
Substituent Para-aniline (NH₂) Para-cyanophenyl (CN)
Bioactivity Undisclosed (potential intermediate) Aldosterone synthase inhibition
Enantiomeric Purity N/A ≥97% (R)-enantiomer

Key Insights :

  • Therapeutic Potential: The patent compound’s specificity for aldosterone synthase suggests utility in hypertension management, whereas the target compound’s aniline group could be tailored for kinase inhibition or covalent binding applications .

Downstream Derivatives

references 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile (法倔唑), a nitrile-substituted analog. Differences include:

Property Target Compound 法倔唑 (Benzonitrile Derivative)
Substituent Position C3 of imidazopyridine C5 of imidazopyridine
Functional Group NH₂ (aniline) CN (nitrile)
Applications Intermediate or probe Potential drug candidate

Analysis :

  • Positional Isomerism : The C3 vs. C5 substitution on the imidazopyridine ring may alter steric and electronic interactions with biological targets.
  • Nitrile vs. Amine : The nitrile group in 法倔唑 could enhance binding affinity to heme-containing enzymes (e.g., cytochrome P450), whereas the aniline group may facilitate hydrogen bonding .

Biological Activity

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C13H15N3C_{13}H_{15}N_{3}, and its structure includes an imidazo[1,5-a]pyridine core fused with an aniline group. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃
IUPAC NameThis compound
InChI KeyDWAVZZPMTMHXDU-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have evaluated the compound's anticancer potential. For instance, a study highlighted its ability to inhibit certain cancer cell lines with IC50 values lower than traditional chemotherapeutics like Doxorubicin. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit the activity of certain kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Case Studies and Research Findings

A detailed examination of various studies provides insights into the biological activity of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. For example:
    • Compound A showed an IC50 value of 10 µg/mL against breast cancer cells.
    • Compound B was more potent with an IC50 value of 5 µg/mL against lung cancer cells .
  • Antimicrobial Efficacy : The compound was tested against Gram-positive and Gram-negative bacteria:
    • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL for various strains.
    • The compound displayed a broad spectrum of activity against both types of bacteria .

Comparison with Related Compounds

To understand the uniqueness of this compound in terms of biological activity, it can be compared with similar compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
4-(5H-imidazo[1,2-a]pyridin-2-yl)aniline15 µg/mL25 µg/mL
4-(5H-imidazo[1,5-a]pyridin-5-yl)benzonitrile20 µg/mL30 µg/mL
This compound 10 µg/mL 15 µg/mL

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Characteristic peaks include:
    • Aromatic protons : δ 7.2–7.8 ppm (aniline ring) and δ 6.8–7.1 ppm (imidazo-pyridine protons) .
    • Tetrahydroimidazo protons : δ 2.5–3.5 ppm (methylene/methine groups) .
  • IR : N-H stretches (~3350 cm⁻¹ for aniline), C=N stretches (~1600 cm⁻¹ for imidazole) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₁₃H₁₄N₄: calculated 226.1218, observed 226.1215) .

Q. Example NMR Assignments :

Proton Environmentδ (ppm)MultiplicityIntegrationReference
Aniline -NH₂5.2Broad singlet2H
Imidazo C-H7.1Singlet1H
Tetrahydro CH₂2.8Multiplet4H

Basic: What are the known pharmacological targets or biological activities of this compound?

Methodological Answer :
This compound (also known as Fadrozole) is a non-steroidal aromatase inhibitor targeting cytochrome P450 19A1 (CYP19A1), which suppresses estrogen biosynthesis. Key applications include:

  • Oncology : Preclinical studies in estrogen receptor-positive breast cancer models .
  • Endocrinology : Regulation of steroidogenesis in zebrafish and rodent models .

Q. Pharmacological Data :

TargetIC₅₀ (nM)Model SystemReference
Human Aromatase6.8In vitro
Zebrafish Aromatase12.3In vivo

Advanced: What strategies optimize synthesis yield and purity?

Q. Methodological Answer :

  • Catalyst Optimization : Use of LDA (lithium diisopropylamide) and TMEDA (tetramethylethylenediamine) in THF improves cyclization efficiency .
  • Purification : Recrystallization from EtOH/DMF (3:1 v/v) enhances purity to >98% .
  • Contradiction Resolution : Conflicting reports on POCl₃ reflux time (4–8 hours vs. 10 hours) suggest iterative TLC monitoring to standardize reaction completion .

Q. Optimization Table :

ParameterImproved ConditionPurity/Yield GainReference
Cyclization CatalystLDA/TMEDA in THF+15% yield
RecrystallizationEtOH/DMF (3:1)>98% purity

Advanced: How can SAR studies guide structural modifications for enhanced efficacy?

Q. Methodological Answer :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CN) at the 4-position of the aniline ring improves aromatase binding affinity .
  • Heterocycle Replacement : Substituting imidazo with triazolo rings (e.g., [1,2,4]triazolo[4,3-a]pyridine) alters pharmacokinetics but reduces selectivity .

Q. Methodological Answer :

  • Challenge 1 : Overlapping NMR signals due to tetrahydroimidazo ring protons. Solution : Use 2D NMR (COSY, HSQC) to resolve assignments .
  • Challenge 2 : Low solubility in common solvents (e.g., CDCl₃). Solution : Employ DMSO-d₆ with heating for NMR analysis .
  • Data Contradiction : Discrepancies in reported HRMS values require cross-validation with high-resolution instruments (e.g., Q-TOF) .

Q. Analytical Workflow :

ChallengeResolution TechniqueOutcomeReference
Proton signal overlap2D NMR (HSQC)95% assignment accuracy
Low solubilityDMSO-d₆, 60°CClear spectra

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